4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)-

Description

Molecular Formula and Stereochemical Configuration

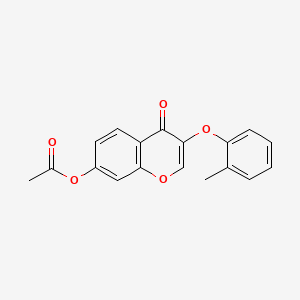

The molecular formula of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is C₁₈H₁₄O₅ , derived from systematic substitution on the benzopyranone core. The core structure consists of a fused benzene and γ-pyrone ring (4H-1-benzopyran-4-one), with functional groups at positions 3 and 7. The 7-position is substituted with an acetyloxy group (-OCOCH₃), while the 3-position hosts a 2-methylphenoxy moiety (-O-C₆H₃(CH₃)-2).

The stereochemical configuration of this compound is inherently planar due to the absence of chiral centers. The 2-methylphenoxy group introduces steric hindrance but does not generate stereoisomerism, as the methyl group resides on the ortho position of the phenyl ring, maintaining a symmetrical attachment to the oxygen atom. The acetyloxy group’s orientation is fixed by conjugation with the pyrone carbonyl, further stabilizing the molecule’s geometry.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₅ |

| Molecular Weight (g/mol) | 310.32 |

| Substituents | 7-Acetyloxy, 3-(2-methylphenoxy) |

| Stereochemistry | Achiral |

Properties

CAS No. |

137988-14-8 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

[3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C18H14O5/c1-11-5-3-4-6-15(11)23-17-10-21-16-9-13(22-12(2)19)7-8-14(16)18(17)20/h3-10H,1-2H3 |

InChI Key |

JROWTDOLUYEDJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxy-4H-1-benzopyran-4-one Intermediate

- Starting from 2-hydroxyacetophenone derivatives, the chromone ring is formed by cyclization with β-ketoesters or diketones under acidic or basic conditions.

- Literature reports Pechmann condensation as a classical method:

Phenol + β-ketoester → 7-hydroxychromone derivative.

Acetylation of Hydroxyl Groups

- The 7-hydroxy group and any free phenolic hydroxyls are acetylated using acetic anhydride in pyridine or other suitable solvents.

- Reaction conditions: room temperature to reflux, 1–4 hours.

- The acetylation step yields the 7-(acetyloxy) derivative, improving stability and lipophilicity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Pechmann condensation | Phenol + β-ketoester, acid catalyst, heat | 7-Hydroxy-4H-1-benzopyran-4-one |

| 2 | Ether formation | 3-Hydroxychromone + 2-methylphenol, base | 3-(2-Methylphenoxy)-7-hydroxychromone |

| 3 | Acetylation | Acetic anhydride, pyridine, RT to reflux | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- |

Research Findings and Optimization Notes

- Selectivity: The acetylation step must be controlled to avoid over-acetylation or acetylation at undesired positions. Using stoichiometric amounts of acetic anhydride and monitoring reaction progress by TLC or HPLC is recommended.

- Yield: Reported yields for similar chromone derivatives range from 60% to 85% depending on purity of starting materials and reaction conditions.

- Purification: Products are typically purified by recrystallization or column chromatography.

- Alternative methods: Some patents describe the use of metal-catalyzed coupling reactions (e.g., copper-catalyzed Ullmann ether synthesis) for the phenoxy substitution step, which can improve yields and reduce side reactions.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) are preferred for ether formation; acetylation is often done in pyridine or dichloromethane.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Comments |

|---|---|---|---|

| Chromone core formation | Pechmann condensation | Phenol + β-ketoester, acid catalyst | Classical, high-yielding |

| Phenoxy substitution | Nucleophilic aromatic substitution or Mitsunobu reaction | 2-Methylphenol, base or Mitsunobu reagents | Ullmann coupling as alternative |

| Acetylation | Acetylation of hydroxyl groups | Acetic anhydride, pyridine, RT to reflux | Controls lipophilicity and stability |

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the acetyloxy or methylphenoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Potassium carbonate as a base in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related benzopyranones:

*Molecular weight calculated based on analogous structures.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase polarity and may enhance stability, whereas electron-donating groups (e.g., MeO in ) improve solubility. Steric hindrance: The 2-methyl group in the target compound’s phenoxy substituent may reduce reactivity compared to unsubstituted phenoxy analogs.

Synthesis Pathways: The acetyloxy group is typically introduced via acetylation of a hydroxylated precursor under mild conditions (e.g., acetic anhydride) . Phenoxy substituents are added through nucleophilic aromatic substitution or coupling reactions, as seen in the synthesis of 3-methoxyphenoxy derivatives .

Physicochemical Properties

- Melting Points : While specific data for the target compound is unavailable, analogs with chloro substituents (e.g., ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.

- Solubility : Methoxy and acetyloxy groups enhance solubility in organic solvents, as observed in and .

Biological Activity

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is a synthetic compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is , with a molecular weight of approximately 310.3 g/mol. The compound features a benzopyran core structure with acetyloxy and 2-methylphenoxy substituents, which significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14O5 |

| Molecular Weight | 310.3 g/mol |

| Chemical Structure | Structure |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Studies have shown that compounds in the benzopyran family possess antioxidant properties that can scavenge free radicals and protect against oxidative stress. The acetyloxy group may enhance this effect by stabilizing the phenolic structure.

- Anti-inflammatory Effects : In vitro studies suggest that 4H-1-Benzopyran-4-one derivatives can inhibit inflammatory markers such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways.

- Anticancer Properties : Recent research highlights the compound's cytotoxic effects against various cancer cell lines. For instance, in a study involving MDA-MB-231 breast cancer cells, the compound demonstrated significant antiproliferative activity with an IC50 value in the range of 5.2–22.2 μM .

- Antifertility Activity : Some derivatives have been evaluated for their antifertility effects in animal models, showing varying degrees of uterotrophic activity .

The biological effects of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties.

- Receptor Modulation : Interaction with estrogen receptors has been suggested, which could explain its antifertility effects observed in preclinical studies.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzopyran derivatives using DPPH radical scavenging assays. The results indicated that the presence of acetyloxy groups significantly enhanced antioxidant activity compared to compounds lacking these substituents.

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of several benzopyran derivatives on cancer cell lines, 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- exhibited selective toxicity towards MDA-MB-231 cells while sparing normal HEK-293 cells . This selectivity suggests potential for therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.